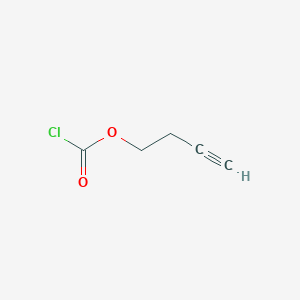
6-Bromoisochroman
Übersicht
Beschreibung
6-Bromoisochroman is a chemical compound that belongs to the isochroman class, characterized by its brominated aromatic structure. It has been a subject of scientific research due to its interesting chemical and physical properties and its potential as a building block in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 6-Bromoisochroman, such as brominated bi-1H-indene derivatives, has been demonstrated through various methods. These compounds are synthesized from their precursors through bromination processes, showcasing the importance of bromine in modifying the properties of organic molecules (Chen et al., 2010). One-pot synthesis methods have also been reported for related structures, highlighting efficient routes with low consumption and pollution (Zhou et al., 2013).
Molecular Structure Analysis
The molecular and crystal structures of compounds similar to 6-Bromoisochroman have been analyzed using X-ray diffraction, revealing how bromination affects molecular geometry and intermolecular interactions (Rodi et al., 2013).
Chemical Reactions and Properties
Bromination is a key transformation in organic synthesis, significantly impacting the reactivity and properties of compounds. Research shows various applications of bromine and bromo-organic compounds in organic transformations, including cyclization, substitution, and rearrangement reactions (Saikia et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis of 1‐Arylisochromans : 6-Bromoisochroman has been used to synthesize 1-arylisochromans, which are then used to prepare ortho-substituted diphenylmethane derivatives. These derivatives have potential applications in producing benzodiazepines and other complex organic molecules (Stelt, Hofman, & Nauta, 2010).
One-Pot Synthesis : Research has demonstrated a one-pot synthesis of 6-bromo-4,4-dimethylthiochroman from bromobenzene. This method offers a low-consumption, low-pollution approach, indicating its utility in environmentally-friendly organic synthesis (Zhou et al., 2013).
Microwave-Assisted Synthesis : 6-Bromochromone-2-carboxylic acid was synthesized using a microwave-assisted process. This optimized synthetic route can be utilized for developing diverse chromone-based libraries, useful in drug discovery and material science (Cagide, Oliveira, Reis, & Borges, 2019).
Spectroscopic Analysis : Studies involving spectroscopic analysis (UV-Visible, FT-IR, NMR) of halogen substituted chromones, including 6-Bromochromone, have been conducted. These investigations are crucial for understanding the molecular structure and properties of such compounds (Erdogdu, Yurdakul, Badoğlu, & Güllüoğlu, 2019).
Photolabile Protecting Group : 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) has been explored as a photoremovable protecting group for aldehydes and ketones. This application is significant in photochemistry and molecular biology (Lu, Fedoryak, Moister, & Dore, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-3,4-dihydro-1H-isochromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXQWWFCWFMCHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444727 | |
| Record name | 6-bromoisochroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
182949-90-2 | |
| Record name | 6-Bromo-3,4-dihydro-1H-2-benzopyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182949-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-bromoisochroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)
![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)


![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)




![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine](/img/structure/B65063.png)



